Boc-Glu-NH
Description
Foundational Role of Boc Protection in Peptide Chemistry Methodologies
The tert-butoxycarbonyl (Boc) group is one of the most widely used amino-protecting groups in peptide synthesis, particularly in the strategy known as solid-phase peptide synthesis (SPPS). americanpeptidesociety.org Introduced in the late 1950s, the Boc group quickly became a cornerstone of peptide chemistry due to its unique properties. chempep.comrsc.org
The primary advantage of the Boc group is its lability under acidic conditions. americanpeptidesociety.orgpeptide.com It can be readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA), to expose the free amino group for the next coupling reaction in the peptide chain elongation. chempep.com This acid-catalyzed removal proceeds through the formation of a stable tert-butyl cation. peptide.com
In the context of SPPS, the Boc strategy involves attaching the C-terminal amino acid to a solid support (resin), and then sequentially adding Boc-protected amino acids. chempep.com Each cycle of amino acid addition involves two key steps:
Deprotection: The removal of the Boc group from the N-terminus of the growing peptide chain using an acid like TFA. peptide.com
Coupling: The formation of a peptide bond between the newly freed amino group and the carboxyl group of the next incoming Boc-protected amino acid, typically facilitated by a coupling reagent.
This cyclical process is repeated until the desired peptide sequence is assembled. The Boc strategy was instrumental in the early development and automation of SPPS, a technique pioneered by R. Bruce Merrifield, which revolutionized the field of peptide synthesis. wikipedia.org Although other protecting group strategies, such as the Fmoc (fluorenylmethyloxycarbonyl) strategy, have gained popularity, the Boc strategy remains a fundamental and valuable tool, especially for the synthesis of certain types of peptides. americanpeptidesociety.org
Scope and Research Focus on Boc-Protected Glutamic Acid Derivatives
Boc-protected derivatives of glutamic acid, including Boc-Glu-NH₂, are critical building blocks in a wide range of research and development applications. Their primary use is in the synthesis of peptides and peptidomimetics. The glutamic acid residue, with its acidic side chain, is a common component of many biologically active peptides. The use of Boc-protected glutamic acid allows for its precise incorporation into peptide sequences. researchgate.net
Research involving Boc-protected glutamic acid derivatives extends beyond standard peptide synthesis. These compounds are utilized in the development of novel pharmaceuticals and in various areas of biochemical research. nih.gov For instance, they serve as key intermediates in the synthesis of complex natural products and designed molecules with specific biological functions.
Furthermore, studies have explored the incorporation of Boc-L-glutamic acid into biodegradable polymers like poly(glycerol sebacate) to modify their physical and chemical properties. mdpi.com Such modifications can influence the hydrophilicity and degradation rate of the polymer, which is of significant interest in the field of tissue engineering and drug delivery. mdpi.com The versatility of Boc-protected glutamic acid derivatives ensures their continued importance as intermediates in the creation of a diverse array of functional molecules for both research and industrial applications. nih.govontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Boc Glutamic Acid Derivatives
Selective Deprotection Strategies of the Boc Group in Multi-Step Syntheses
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. cymitquimica.com In the context of multi-step syntheses involving Boc-Glu-NH2, the selective removal of the Boc group is a critical step that requires careful consideration of reagent choice and reaction conditions to ensure the integrity of other functional groups within the molecule.
The most common method for the deprotection of the Boc group is through acidolysis. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are frequently used to efficiently cleave the carbamate (B1207046) bond, releasing the free amine, carbon dioxide, and tert-butyl cation, which typically forms isobutylene (B52900). commonorganicchemistry.comjk-sci.com
The compatibility of this deprotection strategy with other functional groups present in Boc-Glu-NH2 and its derivatives is a key consideration. The side-chain amide and the C-terminal carboxylic acid are generally stable to the acidic conditions used for Boc removal. However, in more complex peptide sequences, other acid-sensitive protecting groups may be present, necessitating careful selection of deprotection reagents. For instance, very acid-labile side-chain protecting groups on other amino acid residues might be prematurely cleaved by strong acids like neat TFA. In such cases, milder acidic conditions, such as dilute TFA in DCM or HCl in an organic solvent, may be employed to achieve selective Boc deprotection. reddit.com
The table below summarizes common acidic reagents used for Boc deprotection and their general compatibility with other functionalities.
| Reagent | Typical Conditions | Functional Group Compatibility |
| Trifluoroacetic acid (TFA) | 25-50% in DCM, room temp | Generally compatible with amide and carboxylic acid groups. May cleave other acid-labile protecting groups. |
| Hydrochloric acid (HCl) | 4M in Dioxane or Ethyl Acetate | Effective for Boc removal; compatibility with other groups must be evaluated. |
| p-Toluenesulfonic acid (pTSA) | Catalytic amounts in various solvents | A milder alternative to TFA, offering better selectivity in some cases. mdpi.com |
| Lewis Acids (e.g., ZnBr2, FeCl3) | Various solvents | Can offer selectivity for Boc deprotection in the presence of other acid-sensitive groups. acsgcipr.org |
It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains, such as those of tryptophan or methionine. Therefore, scavengers like triisopropylsilane (TIS) or water are often added to the deprotection cocktail to trap the carbocation and prevent unwanted side reactions. acsgcipr.org
In the synthesis of complex peptides, an orthogonal protection strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting others. organic-chemistry.org This allows for the selective unmasking of specific functional groups at various stages of the synthesis. The Boc group, being acid-labile, is a key component of one of the major orthogonal protection schemes in peptide chemistry.
In a scenario where a peptide chain is being elongated from Boc-Glu-NH2, the Boc group is temporarily protecting the α-amine. After coupling the next amino acid, the Boc group is selectively removed with acid, leaving other protecting groups, such as base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups on other parts of the molecule, intact.
The following table illustrates an example of an orthogonal protection scheme involving a Boc-protected amino acid.
| Protecting Group | Linkage | Removal Conditions | Orthogonal to |
| Boc | α-Amine | Acidic (e.g., TFA) | Fmoc (base-labile), Cbz (hydrogenolysis) |
| Fmoc | α-Amine or Side-Chain | Basic (e.g., Piperidine) | Boc (acid-labile), Cbz (hydrogenolysis) |
| Cbz (Z) | α-Amine or Side-Chain | Catalytic Hydrogenolysis | Boc (acid-labile), Fmoc (base-labile) |
| Trt (Trityl) | Side-Chain Amide (Gln) | Mildly Acidic | Boc (under specific conditions), Fmoc, Cbz |
The ability to selectively remove the Boc group in the presence of other protecting groups is fundamental to the successful synthesis of complex peptides and other organic molecules derived from Boc-Glu-NH2.
Side-Chain Functional Group Manipulations and Derivatizations
The side chain of Boc-Glu-NH2, containing a primary amide, and the C-terminal carboxylate offer opportunities for further chemical modifications to create diverse molecular structures.
The C-terminal carboxyl group of Boc-Glu-NH2 can undergo standard carboxylic acid reactions, such as esterification or amidation, to generate a variety of derivatives. These reactions are typically performed after activation of the carboxyl group using coupling reagents common in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
For successful peptide coupling at the C-terminus of Boc-Glu-NH2, the α-amino group must remain protected by the Boc group to prevent self-polymerization. The side-chain amide of glutamine generally does not interfere with these coupling reactions, although under harsh conditions, dehydration of the side-chain amide to a nitrile can be a potential side reaction. peptide.com To mitigate this, side-chain protected glutamine derivatives are sometimes employed. peptide.com
The primary amide of the glutamine side chain in Boc-Glu-NH2 is relatively stable. However, it can participate in certain chemical transformations. While direct and selective modification of the side-chain amide in the presence of the C-terminal carboxylate and the Boc-protected amine can be challenging, specific strategies have been developed.
One notable side reaction involving the glutamine side chain is the formation of a pyroglutamate (B8496135) residue. This can occur at the N-terminus of a peptide chain where glutamine is the N-terminal residue, particularly under acidic or basic conditions, through intramolecular cyclization. When Boc-Glu-NH2 is the N-terminal residue, deprotection of the Boc group can sometimes be followed by this cyclization.
Direct chemical modifications of the side-chain amide nitrogen are less common in standard peptide synthesis but are of interest for creating specialized amino acid analogs. For instance, methylation of the side-chain amide nitrogen is a known post-translational modification in proteins. nih.gov In a synthetic context, such modifications would likely require a multi-step process involving protection of the other functional groups, followed by specific N-alkylation or N-acylation of the side-chain amide.
Investigations into Reaction Mechanisms and Pathway Elucidation
The mechanism of the acid-catalyzed deprotection of the Boc group is well-established. commonorganicchemistry.com The reaction proceeds through the following key steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
Cleavage: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.
Carbocation Quenching: The tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene, or in some cases, alkylate nucleophilic residues. commonorganicchemistry.com
While this general mechanism applies to Boc-Glu-NH2, specific kinetic studies or detailed pathway elucidations focusing on this particular molecule are not extensively reported in readily available literature. However, the principles derived from studies on other Boc-protected amino acids are directly applicable.
Potential side reactions during the deprotection of Boc-Glu-NH2 containing peptides include the aforementioned pyroglutamate formation. Understanding the conditions that favor this side reaction is crucial for optimizing synthetic yields. For example, prolonged exposure to acidic or basic conditions during workup after Boc deprotection can increase the likelihood of cyclization.
Further research into the specific reaction kinetics and the influence of the glutamine side chain on the rate and pathway of Boc deprotection could provide valuable insights for optimizing synthetic protocols involving this important amino acid derivative.
Kinetics and Thermodynamics of Boc-Glu-NH Reactions
The formation of a peptide bond, the primary reaction involving Boc-Glu-NH2 in synthesis, is a condensation reaction. From a thermodynamic perspective, the direct formation of an amide bond from a carboxylic acid and an amine in aqueous solution is an endergonic process, meaning it is thermodynamically unfavorable with a positive Gibbs free energy (ΔG) change. For the formation of a simple dipeptide like alanyl glycine, the ΔG is approximately +29 kJ/mol. youtube.com To overcome this thermodynamic barrier, the carboxyl group of the Boc-protected amino acid must be "activated". bachem.comluxembourg-bio.com
This activation is a key kinetic factor. The process involves converting the carboxylic acid into a more reactive intermediate, such as an active ester, a symmetric anhydride, or an acyl halide. bachem.comuni-kiel.de This intermediate has a lower activation energy for the subsequent nucleophilic attack by the amino group of another molecule, thereby increasing the reaction rate. The choice of coupling reagent significantly influences the kinetics of the reaction. researchgate.net Reagents like carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU) are employed to facilitate this activation step. bachem.comuni-kiel.de
Table 1: Factors Influencing the Kinetics of Peptide Coupling Reactions
| Factor | Description | Impact on Reaction Rate |
| Coupling Reagent | The chemical used to activate the carboxyl group. | Onium salts (HATU, HBTU) generally lead to faster coupling rates than carbodiimides (DCC, DIC) alone. bachem.com |
| Additives | Compounds like HOBt or HOAt are often used with carbodiimides. | They form active esters that can accelerate the coupling and reduce side reactions like racemization. highfine.com |
| Solvent | The reaction medium. | Polar aprotic solvents like DMF and NMP are common and facilitate the dissolution of reactants, influencing reaction rates. researchgate.net |
| Temperature | The reaction temperature. | Elevated temperatures (e.g., 35-50°C) can be used to accelerate difficult couplings but may also increase the rate of side reactions. researchgate.net |
| Steric Hindrance | The bulkiness of the reacting amino acid side chains. | Increased steric hindrance around the reacting centers can significantly slow down the coupling reaction. |
Role in Intermolecular Hydrogen Bonding and Complex Formation
The Boc-Glu-NH2 molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors, playing a crucial role in molecular recognition, self-assembly, and the stabilization of secondary structures in peptides. The key functional groups involved are the side-chain amide (-CONH2), the side-chain carboxylic acid (-COOH), and the backbone amide linkage formed during peptide synthesis.
Neutron diffraction studies on glutamine in aqueous solution have revealed its significant hydrogen-bonding ability. acs.orgresearchgate.net Both the backbone and the side chain participate in forming hydrogen-bonded networks. The carbonyl groups, in particular, interact more readily with water molecules than the amine groups. acs.orgresearchgate.net Even in dilute solutions, glutamine-glutamine interactions are observed, leading to the formation of dimers through backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonds. acs.org Computational studies on peptides containing glutamine, such as the VQIVYK sequence from the tau protein, highlight the importance of cooperative hydrogen bonding between glutamine side chains for the stability of β-sheet structures, which are precursors to amyloid fibrils. nih.gov The side-chain amides can form extended chains of hydrogen bonds that provide significant stabilization. nih.gov
In the context of Boc-Glu-NH2, the N-terminal Boc group can also participate in hydrogen bonding, with its carbonyl oxygen acting as a hydrogen bond acceptor. The interplay of these interactions dictates the conformation of the molecule in solution and its ability to form complexes and aggregates. Studies on a polyamidoamino acid based on L-glutamine showed that intramolecular hydrogen bonds, particularly between the main chain amide N-H and the side chain amide C=O, were most numerous at the isoelectric point, leading to a more compact molecular conformation. mdpi.com
Table 2: Potential Hydrogen Bonding Interactions of Boc-Glu-NH2
| Donor Group | Acceptor Group | Type of Interaction | Significance |
| Side-chain Amide N-H | Side-chain Carbonyl O | Side Chain - Side Chain | Dimerization, Aggregation acs.org |
| Side-chain Amide N-H | Backbone Carbonyl O | Side Chain - Backbone | Conformation stabilization |
| Backbone Amide N-H | Side-chain Carbonyl O | Backbone - Side Chain | Conformation stabilization mdpi.com |
| Side-chain Carboxyl O-H | Side-chain Amide O | Side Chain - Side Chain | Intramolecular/Intermolecular H-bonding |
| Water O-H | Boc-group Carbonyl O | Solvation | Interaction with solvent |
| Water O-H | Side-chain Amide O | Solvation | Interaction with solvent acs.org |
Studies on Side Reactions in Boc-Protected Amino Acid Chemistry
The chemical synthesis of peptides using Boc-protected amino acids is a robust methodology. However, several side reactions can occur, compromising the yield and purity of the final product. For derivatives of glutamic acid and glutamine, racemization and cyclization are two of the most significant concerns.
Racemization Studies
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of L- and D-isomers. This is a detrimental side reaction in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. highfine.comresearchgate.net The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. uni-kiel.de The activation of the carboxyl group of the N-protected amino acid facilitates the formation of this planar, achiral intermediate. The α-proton becomes acidic and can be abstracted by a base, leading to loss of chirality. peptide.com
The extent of racemization is highly dependent on several factors, including the nature of the protecting group, the coupling method, the presence of base, and the specific amino acid residue. peptide.comnih.gov While the Boc group is generally considered effective at suppressing racemization compared to other protecting groups, the risk is not eliminated, particularly during the activation step required for coupling. acs.org The use of coupling additives such as 1-hydroxybenzotriazole (HOBt) and its analogs (e.g., HOAt, 6-Cl-HOBt) is a common strategy to minimize racemization. highfine.compeptide.com These additives react with the activated amino acid to form active esters, which are less prone to oxazolone formation and subsequent racemization. highfine.com
Table 3: Relative Racemization of Fmoc-Amino Acids with Various Coupling Reagents
| Coupling Reagent/Base Combination | Fmoc-L-Ser(tBu)-OH (% D-isomer) | Fmoc-L-Cys(Trt)-OH (% D-isomer) | Fmoc-L-His(Trt)-OH (% D-isomer) |
| HATU/NMM | 0.5 | 3.5 | 18.0 |
| HBTU/NMM | < 0.1 | 1.8 | 17.5 |
| HCTU/NMM | < 0.1 | 2.1 | 17.6 |
| DIC/Oxyma | < 0.1 | < 0.1 | 1.5 |
| DIC/HOBt | < 0.1 | 0.6 | 1.9 |
Data adapted from studies on Fmoc-protected amino acids, which illustrate the general trends in racemization dependent on coupling reagents. The extent of racemization generally increases in the order Ser < Cys < His. nih.gov The combination of a carbodiimide (DIC) with an additive (Oxyma, HOBt) is shown to be effective at suppressing racemization.
Cyclization and Byproduct Formation (e.g., Diketopiperazine)
Derivatives of glutamic acid and glutamine are susceptible to intramolecular cyclization reactions, leading to unwanted byproducts. Two common cyclization reactions are the formation of pyroglutamate and diketopiperazine.
Pyroglutamate Formation: An N-terminal glutamine or glutamic acid residue can undergo an intramolecular cyclization to form a pyroglutamyl (pGlu) residue, a five-membered lactam. nih.govresearchgate.net This reaction involves the nucleophilic attack of the α-amino group on the side-chain carbonyl carbon, with the elimination of ammonia (B1221849) (from glutamine) or water (from glutamic acid). researchgate.net This side reaction is particularly problematic in Boc-based synthesis strategies, as the repeated acidic conditions used for Boc deprotection can catalyze the cyclization. brieflands.com The formation of pyroglutamate is often considered a major degradation pathway during the production and storage of monoclonal antibodies that have N-terminal glutamine or glutamic acid. google.comgoogle.com
Table 4: Common Cyclization Side Reactions
| Side Reaction | Precursor | Conditions Favoring Formation | Resulting Byproduct |
| Pyroglutamate Formation | N-terminal Boc-Gln or Boc-Glu residue | Acidic conditions (e.g., TFA for Boc deprotection), elevated temperatures. brieflands.comgoogle.com | N-terminal pyroglutamyl residue, chain termination. |
| Diketopiperazine Formation | Resin-bound dipeptide with a free N-terminus | Neutral or basic conditions after deprotection of the second residue. peptide.compeptide.com | Cyclic dipeptide, cleavage from resin, chain termination. |
Electron Transfer Processes in Systems Containing Boc-Glutamic Acid Moieties
Electron transfer (ET) through peptides and proteins is a fundamental process in biology, crucial for phenomena like photosynthesis and cellular respiration. The peptide backbone and amino acid side chains provide the medium for this electron movement, which can occur over long distances. nih.govnih.gov The process can happen via a single-step "superexchange" mechanism or a multi-step "hopping" mechanism. nih.gov
In the hopping mechanism, specific amino acid residues with redox-active side chains act as intermediate relay stations, being transiently oxidized or reduced. nih.gov Aromatic amino acids like tryptophan (Trp) and tyrosine (Tyr) are particularly effective as "stepping stones" for this process, often referred to as hole hopping. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Research of Boc Glutamic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of N-tert-butoxycarbonyl-L-glutamine (Boc-Glu-NH2). It provides atomic-level information on the molecular framework, conformational preferences, and non-covalent interactions that govern its behavior in solution.
The primary structure of Boc-Glu-NH2 can be unequivocally confirmed using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons are indicative of their local electronic environment, allowing for the assignment of each atom within the molecule.
¹H NMR spectral data provides characteristic signals for the tert-butyl protons of the Boc protecting group, the α-proton, the β- and γ-methylene protons of the glutamine side chain, and the protons of the terminal amide and carbamate (B1207046) groups. researchgate.net For instance, the nine protons of the tert-butyl group typically appear as a prominent singlet, while the side-chain methylene (B1212753) protons exhibit more complex splitting patterns due to diastereotopicity and coupling with adjacent protons. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing shifts for all carbon atoms, including the quaternary carbons of the Boc group and the carbonyl carbons of the carbamate and amide functions. chemicalbook.commdpi.com These assignments are crucial for a complete structural description.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Assignments for Boc-Glu-NH2 Note: Exact chemical shifts are solvent-dependent. Data is compiled from typical values for Boc-protected amino acids.
| Atom | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| tert-butyl | ¹H | ~1.40 | Singlet |
| β-CH₂ | ¹H | ~1.90 - 2.20 | Multiplet |
| γ-CH₂ | ¹H | ~2.20 - 2.50 | Multiplet |
| α-CH | ¹H | ~4.10 - 4.40 | Multiplet |
| Carbamate N-H | ¹H | ~5.20 - 5.60 | Doublet |
| Side-chain NH₂ | ¹H | ~6.80, ~7.40 | Broad Singlets |
| tert-butyl C(CH₃)₃ | ¹³C | ~28.0 | Quartet |
| γ-CH₂ | ¹³C | ~31.0 - 33.0 | Triplet |
| β-CH₂ | ¹³C | ~34.0 - 36.0 | Triplet |
| α-CH | ¹³C | ~53.0 - 55.0 | Doublet |
| tert-butyl C (CH₃)₃ | ¹³C | ~80.0 | Singlet |
| Carbamate C=O | ¹³C | ~155.0 - 157.0 | Singlet |
| Side-chain C=O | ¹³C | ~174.0 - 176.0 | Singlet |
| C-terminal C=O | ¹³C | ~175.0 - 178.0 | Singlet |
Beyond primary structure, NMR is a powerful tool for elucidating the three-dimensional conformation of molecules in solution. mdpi.com Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other, typically within 5 Å. nih.gov The intensities of these NOE cross-peaks provide distance constraints that, when used in conjunction with molecular dynamics (MD) simulations, can generate a detailed model of the molecule's preferred solution-state conformation. nih.govnih.govmq.edu.au This approach allows for the characterization of the spatial orientation of the Boc group relative to the amino acid backbone and the conformational preferences of the glutamine side chain.
The chemical shifts of specific nuclei, particularly those involved in hydrogen bonds like amide protons and carbonyl carbons, are highly sensitive to their environment. mdpi.com This sensitivity can be exploited to probe both intramolecular and intermolecular hydrogen bonding.
In Boc-Glu-NH2, potential intramolecular hydrogen bonds could form, for example, between the oxygen of the Boc-group carbonyl and a hydrogen of the side-chain amide. The formation of such a bond would deshield the involved proton, shifting its resonance downfield, and shield the carbonyl carbon, causing an upfield shift. Conversely, intermolecular hydrogen bonds with solvent molecules can also occur. The ¹³C chemical shifts of carbonyl carbons are particularly useful for studying these interactions. mdpi.com In the absence of strong intramolecular hydrogen bonds, the carbonyl carbon chemical shifts of N-Boc protected amino acids tend to shift downfield as the hydrogen-bond donating ability and polarity of the solvent increases. mdpi.comresearchgate.net This is because the solvent interacts with the carbonyl oxygen, withdrawing electron density and deshielding the carbon nucleus.
By analyzing the behavior of the chemical shifts of the carbamate, side-chain amide, and C-terminal amide carbonyls, researchers can infer the dominant hydrogen bonding networks that stabilize the molecule's conformation in a given medium. mdpi.com
The conformational landscape of a flexible molecule like Boc-Glu-NH2 is often dependent on the solvent environment. NMR studies conducted in a range of solvents with varying polarities and hydrogen-bonding capabilities can reveal the molecule's conformational dynamics. mdpi.comresearchgate.net
Studies on various N-Boc-protected amino acids have shown a distinct correlation between the ¹³C NMR chemical shifts of carbonyl carbons and solvent polarity parameters. mdpi.comresearchgate.net For carbonyl groups that are sterically accessible and not constrained by strong intramolecular hydrogen bonds, their chemical shifts move downfield with increasing solvent polarity. mdpi.com However, if a carbonyl group is involved in a stable intramolecular hydrogen bond, its chemical shift may show little to no change across different solvents, as it is shielded from interaction with the solvent. mdpi.com
By monitoring the ¹³C chemical shifts of the three distinct carbonyl groups in Boc-Glu-NH2 in solvents ranging from non-polar (e.g., chloroform) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., methanol, water), it is possible to map its dynamic conformational behavior. This analysis helps determine whether the molecule exists in a single, rigid conformation stabilized by internal hydrogen bonds or as an ensemble of rapidly interconverting conformers that interact dynamically with the solvent. copernicus.orgnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For Boc-Glu-NH2, FT-IR and Raman spectra would display distinct bands corresponding to the vibrations of its key functional groups. The N-H stretching vibrations of the carbamate and the primary amide groups are typically observed in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. researchgate.net
The carbonyl (C=O) stretching vibrations are particularly informative. Boc-Glu-NH2 possesses three carbonyl groups: one in the Boc-carbamate, one in the side-chain amide, and one in the C-terminal amide. These are expected to appear as strong absorption bands in the FT-IR spectrum between 1630 and 1750 cm⁻¹. The carbamate carbonyl typically appears at a higher frequency (~1710 cm⁻¹) compared to the amide carbonyls (~1640-1680 cm⁻¹). researchgate.netresearchgate.net
Alkyl C-H stretching vibrations from the Boc group and the glutamine backbone are found just below 3000 cm⁻¹. researchgate.net Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing vibrations of non-polar bonds, providing additional details on the carbon skeleton. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for Boc-Glu-NH2
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide & Carbamate) | Stretching | 3200 - 3400 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carbamate) | Stretching | ~1710 |
| C=O (Amides) | Stretching | 1640 - 1680 |
| N-H (Amide & Carbamate) | Bending | 1510 - 1570 |
| C-O (Carbamate) | Stretching | 1160 - 1190 |
Mass Spectrometry Applications in Molecular Characterization
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of a molecule with high precision and accuracy. For Boc-Glu-NH2, HRMS would be used to confirm its elemental composition, C₁₀H₁₈N₂O₅. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared to the calculated theoretical mass. A match within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. innospk.comfda.gov
A potential complication in the mass spectrometry of glutamine-containing molecules is the in-source cyclization to form a pyroglutamic acid derivative, which involves the loss of water (or ammonia (B1221849) from the terminal amide). nih.gov This possibility must be considered when interpreting the mass spectrum. The primary fragmentation pathway often involves the characteristic loss of the Boc group or components thereof (e.g., loss of isobutylene).
Table 3: Molecular Formula and Mass Data for Boc-Glu-NH2
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₅ |
| Average Molecular Weight | 246.26 g/mol nih.gov |
| Monoisotopic Mass | 246.12157 Da nih.gov |
| Calculated Mass of [M+H]⁺ | 247.12939 Da |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a pivotal technique for the structural elucidation of Boc-protected amino acids like Boc-Glu-NH2. The fragmentation pattern observed under ionization provides a molecular fingerprint, confirming the compound's identity and structure. The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation pathways, which are key to this analysis. reddit.comnih.gov
Under electrospray ionization (ESI) conditions, the Boc group can be labile, and its cleavage is a common observation. researchgate.net The fragmentation of Boc-protected amines typically involves the loss of isobutylene (B52900) (56 Da), a neutral loss of the entire Boc group (100 Da), or losses corresponding to components of the group such as CO2 or tert-butanol. reddit.comnih.gov For molecules containing a glutamine residue, the elimination of ammonia (NH3) is also a characteristic fragmentation pathway. researchgate.net
Key fragmentation patterns for Boc-Glu-NH2 include:
Loss of Isobutylene: A primary fragmentation involves a rearrangement reaction, often likened to a McLafferty rearrangement, leading to the elimination of isobutylene (C4H8), resulting in a prominent [M+H-56]⁺ ion. reddit.com
Loss of the Boc Group: Cleavage of the bond between the nitrogen and the carbonyl of the carbamate can lead to the loss of the entire Boc group, producing an [M+H-100]⁺ fragment.
Amide-related Fragmentation: The primary amide of the glutamine side chain and the amide-like carbamate structure can undergo N-CO bond cleavage. rsc.org Furthermore, the glutamine side chain can readily lose ammonia (NH3), yielding an [M+H-17]⁺ peak. researchgate.net
Carboxylic Acid Fragmentation: The terminal carboxylic acid can lose a molecule of water (H2O), contributing to an [M+H-18]⁺ ion.
These fragmentation pathways provide definitive evidence for the presence and connectivity of the various functional groups within the Boc-Glu-NH2 molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for Boc-Glu-NH2 (Molecular Weight: 246.26 g/mol )
| Fragment Ion | Mass Loss (Da) | Description |
|---|---|---|
| [M+H]⁺ | 0 | Protonated molecular ion |
| [M+H-NH₃]⁺ | 17 | Loss of ammonia from the side-chain amide |
| [M+H-H₂O]⁺ | 18 | Loss of water from the carboxylic acid |
| [M+H-CO₂]⁺ | 44 | Loss of carbon dioxide from the Boc group or carboxylic acid |
| [M+H-C₄H₈]⁺ | 56 | Loss of isobutylene from the Boc group |
X-ray Crystallography for Solid-State Structural Determination of Boc-Glutamic Acid Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov While a specific crystal structure for Boc-Glu-NH2 (Boc-L-isoglutamine) is not prominently available in public databases, analysis of closely related structures, including L-glutamic acid and other N-acyl-Boc-carbamates, offers significant insights into its likely solid-state conformation. acs.orgresearchgate.net
L-glutamic acid itself is known to exist in different polymorphic forms (α and β), which have been characterized by X-ray diffraction. researchgate.netresearchgate.net The parent amino acid amide, L-glutamine, has been observed to crystallize in an orthorhombic system. chembk.com The introduction of the bulky N-Boc group significantly influences the molecular packing and conformation.
Studies on other N-acyl-Boc-carbamates have shown that the steric hindrance from the tert-butyl group leads to a ground-state distortion of the amide bond. acs.org This results in a twisted conformation around the N–C(O) axis, deviating from the planarity typical of unsubstituted amides. This intrinsic twist is a critical structural feature that impacts the molecule's reactivity and intermolecular interactions in the crystal lattice. acs.org Therefore, it is highly probable that Boc-Glu-NH2 also exhibits this characteristic twisted amide geometry in its solid-state structure.
Table 2: Crystallographic Data for Representative N-Acyl-Boc-Carbamate Model Compounds
| Parameter | Model Compound 1 (1i) | Model Compound 2 (2i) |
|---|---|---|
| Formula | C₂₁H₂₂F₃NO₃ | C₁₉H₂₀F₃NO₃S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 11.13 | 8.16 |
| b (Å) | 10.99 | 12.03 |
| c (Å) | 17.06 | 20.32 |
| β (deg) | 107.1 | 90 |
Data sourced from studies on model twisted amides to illustrate typical crystallographic parameters. acs.org
Computational and Theoretical Investigations of Boc Glutamic Acid Systems
Theoretical Investigations of Intermolecular Interactions
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional intermolecular interactions in protic environments and play a crucial role in the structure and function of peptides and their derivatives. Boc-Glu-NH2 possesses multiple hydrogen bond donor and acceptor sites, leading to the formation of intricate and dynamic hydrogen-bonding networks.
The primary hydrogen bond donors in Boc-Glu-NH2 are the amide (-CONH2) and the carbamate (B1207046) (-NHCOO-) protons. The potential hydrogen bond acceptors include the oxygen atoms of the amide carbonyl, the carbamate carbonyl, and the carboxylic acid group. Computational studies, often employing quantum mechanical methods, can predict the geometry and strength of these hydrogen bonds.
In a recent study, path-integral ab initio molecular dynamics simulations on a system derived from L-glutamine revealed that nuclear quantum effects can lead to the symmetrization of the proton in short hydrogen bonds, effectively blurring the distinction between the donor and acceptor and creating a scenario where both simultaneously act as an acid and a base arxiv.org. This highlights the complex quantum nature of hydrogen bonds in such systems.
The formation of dimers and higher-order aggregates of glutamine in solution, driven by a combination of backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bond interactions, has been demonstrated through neutron diffraction experiments coupled with computational modeling nih.gov. This propensity for self-association via hydrogen bonding is a key characteristic that influences the solubility and aggregation behavior of glutamine derivatives.
Weak Molecular Interactions and Complex Stoichiometry
Beyond the dominant hydrogen bonds, weaker molecular interactions such as van der Waals forces, dipole-dipole interactions, and π-stacking (if aromatic moieties were present) collectively contribute to the conformational stability and intermolecular association of Boc-Glu-NH2. These subtle forces are critical in determining the precise three-dimensional arrangement of molecules in both solution and the solid state.
Computational modeling can quantify the energetic contributions of these weak interactions, providing a more complete picture of the forces at play. For instance, the crystal structures of amino alcohol salts have revealed complex networks of hydrogen bonds and π-π stacking interactions that lead to distinct connectivity motifs and, in some cases, polymorphism nih.gov. While Boc-Glu-NH2 lacks an aromatic ring for traditional π-π stacking, the principles of directional non-covalent interactions leading to specific supramolecular assemblies are transferable.
The stoichiometry of molecular complexes involving Boc-Glu-NH2 can be investigated through computational methods by modeling the interactions with other molecules, such as water, co-solvents, or potential binding partners. The formation of supramolecular structures driven by quantum mechanical effects in acid-base complexes underscores the importance of considering non-classical interactions in predicting the stoichiometry and stability of molecular assemblies mdpi.com.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Computational methods are indispensable in modern drug discovery for establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For derivatives of glutamic acid, including Boc-Glu-NH2, these approaches can guide the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.
In silico studies often involve molecular docking to predict the binding mode and affinity of a ligand to a biological target. For example, in a study of new α-amino amide derivatives as potential histone deacetylase 6 (HDAC6) inhibitors, molecular dynamics simulations were used to assess the conformational stability of the docked complex. The analysis revealed that coordination interactions with a zinc ion and hydrogen bonding with specific amino acid residues were crucial for stabilizing the complex nih.gov. This level of detail allows for the rational design of modifications to enhance inhibitor activity.
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. These models mathematically relate variations in molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to changes in biological activity. For a series of α-glutamic acid scaffold-based compounds, SAR analysis, supported by computer simulations, led to the identification of potent inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis mdpi.com.
Strategic Applications of Boc Glutamic Acid Amide in Advanced Molecular Construction and Materials Research
Role in Peptide and Peptidomimetic Design and Synthesis
N-tert-butyloxycarbonyl-L-glutamic acid α-amide (Boc-Glu-NH2) serves as a fundamental and versatile building block in the chemical synthesis of peptides and the design of more complex peptidomimetics. nih.gov The Boc protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains, primarily through solid-phase peptide synthesis (SPPS). nih.govrsc.org The amide at the α-carboxyl position and the carboxylic acid on the side chain provide unique functional handles that researchers can exploit for creating sophisticated molecular architectures.
In standard peptide synthesis, the glutamic acid side chain is typically protected, often as a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester, to prevent unwanted side reactions during the coupling of amino acids. acs.org The choice of protecting group strategy is critical and must be orthogonal to the N-terminal Boc group, meaning the side-chain protection must remain intact during the acidic removal of the Boc group at each cycle of the synthesis. acs.orgrsc.org Boc-Glu-NH2 and its derivatives are instrumental in constructing peptides with specific biological functions, including those used in drug development and for studying protein-protein interactions. nih.gov
Development of Constrained Peptide Structures
A primary challenge in utilizing peptides as therapeutic agents is their inherent flexibility, which can lead to poor receptor binding affinity and susceptibility to enzymatic degradation. Inducing conformational constraints within a peptide's structure can overcome these limitations. Boc-Glu-NH2 and its parent acid are pivotal in the design of such constrained structures.
The glutamic acid side chain can participate in the formation of intramolecular salt bridges or lactam bridges that lock the peptide backbone into a defined secondary structure, such as a β-turn or α-helix. rsc.org For instance, a study of the tetrapeptide Boc-Arg-Ala-Gly-Glu-NHEt revealed that an ionic interaction between the positively charged arginine side chain and the negatively charged glutamic acid side chain forces the peptide into a stable β-turn conformation. rsc.org This type of interaction mimics structural motifs found in globular proteins and is a key strategy for stabilizing bioactive conformations.
Furthermore, glutamic acid derivatives can be incorporated to create cyclic peptides. Cyclization dramatically reduces the conformational freedom of the peptide, often leading to enhanced biological activity and stability. The synthesis of these structures relies on the precise placement of reactive residues like glutamic acid, whose side chain can be used as a handle for on-resin or solution-phase macrocyclization.
| Constraint Strategy | Role of Glutamic Acid Derivative | Resulting Structure | Reference |
| Salt Bridge Formation | The negatively charged carboxylate side chain forms an ionic bond with a positively charged amino acid side chain (e.g., Arginine, Lysine). | Stabilized β-turn or helical motif | rsc.org |
| Lactam Bridge Formation | The side-chain carboxyl group is activated to form an amide bond with a free amine group elsewhere in the peptide sequence (e.g., N-terminus or Lysine side chain). | Cyclic peptide with a defined loop size and conformation. | mdpi.com |
| Helix Nucleation | Incorporation of specific D-amino acids, such as Boc-D-Glu, can promote the formation of stable reverse-turn and helical conformations. | Tandem turn-helix motifs | nih.gov |
Synthesis of Peptidomimetic Scaffolds and Modified Backbones
Peptidomimetics are compounds designed to mimic the essential features of a natural peptide but with modified chemical structures to improve properties like stability and bioavailability. nih.govnih.gov Boc-Glu-NH2 is a valuable starting material for creating novel peptidomimetic scaffolds where the traditional peptide backbone is altered.
The glutamic acid side chain offers a point for modification and elaboration into non-natural structures. For example, it can be a key component in the synthesis of rigid bicyclic or spirocyclic lactam scaffolds that mimic β-turns, a common recognition motif in biological systems. acs.org These complex scaffolds serve as templates to hold the critical pharmacophoric elements in the correct three-dimensional orientation for receptor binding. The synthesis of such mimetics often involves multi-step solution-phase or solid-phase reactions where the Boc-protected amino acid is a crucial input. nih.gov
Moreover, glutamic acid can be used to create modified backbones. For instance, the side chain can be used as an anchor point to build macrocycles that incorporate non-peptidic linkers, moving the final structure away from a simple peptide and towards a more drug-like small molecule. nih.gov This strategy has been used to develop high-affinity ligands for challenging targets like the Polo-like kinase 1 (Plk1) polo-box domain, where a glutamic acid-based analog was used to form a macrocyclic structure that accesses a cryptic binding pocket. nih.gov
Conjugation Chemistry for Oligonucleotide-Peptide Hybrids
Oligonucleotide-peptide hybrids, also known as peptide-oligonucleotide conjugates (POCs), are chimeric molecules that combine the sequence-specific targeting capabilities of nucleic acids with the diverse functionalities of peptides. rsc.org These hybrids are increasingly important in therapeutics and diagnostics, with peptides being used to enhance cellular uptake, facilitate tissue-specific delivery, and improve the stability of the oligonucleotide cargo. acs.orgnih.gov The synthesis of POCs presents a significant chemical challenge due to the vastly different stability and handling requirements of the two components. Boc-protected amino acids, including derivatives of glutamic acid, play a key role in several synthetic strategies.
Engineering of Biomimetic Hydrogel Scaffolds
Biomimetic hydrogels are three-dimensional, water-swollen polymer networks designed to mimic the native extracellular matrix (ECM) of tissues. nih.govnih.gov Their high water content, tunable mechanical properties, and biocompatibility make them ideal scaffolds for tissue engineering and regenerative medicine, providing a suitable microenvironment for cell adhesion, proliferation, and differentiation. rsc.orgnih.gov Peptides and amino acids are primary components in the design of these advanced biomaterials, and glutamic acid, often incorporated using its Boc-protected form during synthesis, is a particularly important residue. Its carboxylic acid side chain provides a versatile handle for cross-linking, functionalization, and controlling the physicochemical properties of the hydrogel. acs.orgrsc.org
Hydrogels based on glutamic acid can be broadly categorized into two types: those formed from the self-assembly of short peptides containing glutamic acid, and those based on polymeric networks of poly(glutamic acid) (PGA).
Integration into Polymeric Networks for Tissue Engineering Research
The integration of glutamic acid residues into larger polymeric networks is a powerful strategy for creating robust and highly functional hydrogels for tissue engineering. nih.gov This is most commonly achieved by using poly(L-glutamic acid) (PLGA) as the primary structural component. PLGA is a biocompatible and biodegradable polymer that presents a high density of carboxyl groups along its backbone, which are ideal sites for modification and cross-linking. rsc.org
These PLGA-based networks can be formed through various cross-linking chemistries that utilize the glutamic acid side chain. For example, tough and self-healing hydrogels have been fabricated through a Schiff base reaction between aldehyde-modified polymers and the amine groups of a PLGA derivative. rsc.org Another approach involves using the carboxyl groups as ligands to coordinate with metal ions (e.g., Fe³⁺), which creates a second, non-covalent network that significantly enhances the mechanical properties of the hydrogel, making it suitable for applications like cartilage repair. nih.gov
Furthermore, the glutamic acid side chains that are not used for structural cross-linking remain available for further functionalization. This allows for the covalent attachment of bioactive molecules, such as cell adhesion peptides like Arginine-Glycine-Aspartic acid (RGD). acs.org By grafting RGD sequences onto a PGA-based hydrogel, researchers can transform an otherwise bio-inert scaffold into one that actively promotes cell attachment and spreading, guiding the behavior of encapsulated cells like mesenchymal stem cells for bone or cartilage regeneration. acs.orgnih.gov
A summary of different approaches for integrating glutamic acid into polymeric hydrogel networks is presented below.
| Hydrogel System | Method of Integration / Cross-linking | Key Properties | Application in Tissue Engineering |
| Poly(L-glutamic acid) (PLGA) Composite Hydrogel | A tough porous PLGA skeleton is infused with a self-healing PLGA hydrogel formed via Schiff base reactions. | High toughness, self-healing ability, supports cell encapsulation. | Repair of load-bearing tissues. |
| Iron (III) Coordinated PLGA Hydrogel | A primary photo-crosslinked PLGA network is reinforced by secondary coordination bonds between Glu residues and Fe³⁺ ions. | Enhanced mechanical strength, promotes chondrogenesis. | Cartilage tissue engineering. |
| Peptide-Grafted Poly(γ-glutamic acid) (γ-PGA) | Self-assembling β-sheet peptides are grafted onto a γ-PGA backbone via click chemistry, inducing physical cross-linking. | Injectable, self-healing, tailorable mechanical properties. | General soft tissue engineering scaffolds. |
| RGD-Functionalized Poly(amino acid) Hydrogel | RGD peptides are conjugated to a biodegradable polymer backbone derived from poly(N⁵-(2-hydroxyethyl)-L-glutamine). | Enzymatically cross-linked, promotes cell adhesion and spreading. | 3D culture and delivery of mesenchymal stem cells. |
These examples demonstrate how Boc-Glu-NH2, as the foundational protected monomer for synthesizing peptides and poly(amino acids), enables the creation of sophisticated, multi-functional hydrogel scaffolds tailored for specific challenges in tissue engineering research.
Controlled Ligand Presentation within Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix (ECM) and providing a suitable environment for cell culture and tissue engineering. mdpi.comrsc.orgresearchgate.net The ability to control the presentation of specific ligands on the hydrogel surface is crucial for directing cell behavior, such as adhesion, proliferation, and differentiation. semanticscholar.orgnih.gov Boc-Glu-NH2 can be instrumental in achieving such controlled ligand presentation.
The carboxylic acid group of Boc-Glu-NH2 offers a reactive handle for covalent attachment to the hydrogel backbone, while the terminal amide can be either a stable endpoint or a point for further modification after deprotection of the Boc group. A key application is the presentation of cell-adhesive peptides, most notably the Arginyl-Glycyl-Aspartic acid (RGD) sequence. nih.gov The RGD motif is a well-known ligand for integrin receptors on cell surfaces and promotes cell adhesion. nih.gov
A general strategy for immobilizing RGD peptides onto a hydrogel scaffold using a glutamic acid-based linker involves a multi-step process. First, the hydrogel polymer is functionalized with groups that can react with the carboxylic acid of Boc-Glu-NH2. Following the coupling of the Boc-protected amino acid, the Boc group is removed to expose the amine, which is then used to form a stable amide bond with the carboxylic acid of the RGD peptide. This method ensures a specific orientation and density of the ligand on the hydrogel surface, which is critical for its biological activity. The use of a glutamic acid derivative as a spacer can also influence the accessibility of the RGD ligand to cell surface receptors.
| Component | Function in Hydrogel Functionalization | Relevant Moieties |
| Hydrogel Backbone | Provides the 3D scaffold and bulk properties. | Amine or hydroxyl groups for coupling. |
| Boc-Glu-NH2 | Acts as a linker to control ligand presentation. | Carboxylic acid for hydrogel attachment, protected amine for subsequent peptide coupling. |
| RGD Peptide | The bioactive ligand that promotes cell adhesion. | Carboxylic acid for coupling to the linker. |
| Coupling Agents | Facilitate the formation of amide bonds. | EDC/NHS, carbodiimides. nih.gov |
Development of Molecular Probes and Imaging Agents
Molecular probes and imaging agents are essential tools for visualizing and understanding biological processes at the molecular level. Boc-Glu-NH2 can serve as a scaffold for the construction of these probes due to its multiple functional groups that allow for the attachment of imaging moieties and targeting ligands.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positrons emitted from radiolabeled probes. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide for PET imaging due to its favorable decay characteristics. nih.gov The incorporation of ¹⁸F into amino acid derivatives allows for the imaging of amino acid metabolism, which is often upregulated in cancer cells. nih.gov
While direct examples of fluorinating Boc-Glu-NH2 are not prevalent in the reviewed literature, the synthesis of fluorinated amino acids is well-established. nih.gov A plausible synthetic route for a fluorinated Boc-Glu-NH2 derivative for PET imaging could involve the fluorination of a suitable precursor. For instance, a derivative of Boc-glutamic acid with a leaving group (e.g., tosylate or mesylate) on the side chain could be subjected to nucleophilic substitution with [¹⁸F]fluoride. Subsequent amidation of the carboxylic acid would yield the desired ¹⁸F-labeled Boc-Glu-NH2 derivative. Such a probe could potentially be used to image tumors that exhibit altered glutamine metabolism.
| Isotope | Imaging Modality | Key Synthetic Step | Potential Application |
| ¹⁸F | PET | Nucleophilic substitution with [¹⁸F]fluoride. nih.govresearchgate.net | Cancer imaging, neuroinflammation imaging. nih.govnih.gov |
The conjugation of a targeting or imaging moiety to a scaffold like Boc-Glu-NH2 requires specific and efficient linker chemistry. nih.gov The choice of linker can influence the stability, solubility, and biodistribution of the resulting probe. Common strategies for bioconjugation include the formation of stable amide bonds, click chemistry, and thiol-maleimide coupling. nih.govresearchgate.net
In the context of Boc-Glu-NH2, the carboxylic acid can be activated, for example with N-hydroxysuccinimide (NHS), to react with an amine-containing fluorophore or targeting ligand. nih.gov Alternatively, after deprotection of the Boc group, the resulting primary amine can be reacted with an NHS-activated moiety. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal conjugation strategy. nih.gov For this, either the Boc-Glu-NH2 scaffold or the molecule to be conjugated would be functionalized with an azide (B81097) or alkyne group.
| Linker Strategy | Reactive Groups | Key Features |
| Amide Bond Formation | Carboxylic acid + Amine | Stable bond, widely used. nih.gov |
| Thiol-Maleimide Coupling | Thiol + Maleimide | Specific for cysteine residues in peptides. researchgate.net |
| Click Chemistry (CuAAC) | Azide + Alkyne | High efficiency, bio-orthogonal. nih.gov |
Design of Dendrimeric Structures for Bio-related Applications
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Their unique properties, including a high density of surface functional groups and an internal cavity, make them promising candidates for applications in drug delivery and diagnostics. researchgate.netnorthwestern.educhemistryviews.org Glutamic acid is an attractive building block for dendrimers due to its biocompatibility and the presence of two carboxylic acid groups and one amine group, allowing for generational branching. nih.gov
Dendrons are the wedge-like subunits of a dendrimer. The synthesis of glutamic acid-based dendrons can be achieved through either a divergent or a convergent approach. researchgate.netresearchgate.net In a divergent synthesis, the dendron is grown outwards from a central core. Using Boc-Glu-NH2 as a starting point is conceptually feasible. The free carboxylic acid could be coupled to a multifunctional core. After deprotection of the Boc group, the newly exposed amine could be reacted with two equivalents of a Boc-protected glutamic acid derivative, thus creating the next generation with a doubling of surface functional groups.
A convergent approach involves synthesizing the dendron from the periphery towards a focal point, which is then attached to a core. researchgate.netnorthwestern.educhemistryviews.orgresearchgate.net This method allows for greater structural control. A synthesis could start by protecting the α-amine of glutamic acid with a Boc group and converting both carboxylic acids to a reactive form, for instance, by creating bis-propargyl amides. researchgate.net These terminal groups can then be reacted with subsequent building blocks.
The choice of protecting groups is critical to ensure selective reactions at each step of the synthesis. The Boc group is advantageous due to its stability under a range of conditions and its facile removal under acidic conditions. nih.gov
The interaction of dendrimers with biological targets, such as proteins and cell surface receptors, is governed by their surface chemistry, size, and flexibility. documentsdelivered.comrsc.orgnih.govacs.org Glutamic acid-based dendrimers, with their polyanionic surface at physiological pH, can interact with positively charged domains on proteins through electrostatic interactions. researchgate.net
Studies on the interaction of poly(amidoamine) (PAMAM) dendrimers with human serum albumin (HSA) have shown that both electrostatic and hydrophobic interactions play a role in binding. acs.org The binding affinity is dependent on the dendrimer generation and surface functional groups. acs.org Similar principles would apply to glutamic acid-based dendrimers. The terminal carboxyl groups would be expected to interact with basic amino acid residues (e.g., lysine, arginine) on the protein surface.
The binding of dendrimers to cell surfaces can be tailored by functionalizing the periphery with specific targeting ligands, such as peptides or antibodies, to enhance binding to specific cell types. nih.gov For instance, the conjugation of targeting moieties to the surface of a glutamic acid dendrimer could direct it to cancer cells that overexpress certain receptors. nih.gov The multivalent presentation of these ligands on the dendrimer surface can lead to a significant increase in binding affinity (avidity) compared to the monovalent ligand.
| Dendrimer | Target Protein | Binding Constant (K_b) M⁻¹ | Primary Interaction Forces |
| mPEG-PAMAM-G3 | Human Serum Albumin (HSA) | 1.3 (±0.2) × 10⁴ | Hydrophilic (via polypeptide polar groups) acs.org |
| mPEG-PAMAM-G4 | Human Serum Albumin (HSA) | 2.2 (±0.4) × 10⁴ | Hydrophilic (via polypeptide polar groups) acs.org |
| PAMAM-G4 | Human Serum Albumin (HSA) | 2.6 (±0.5) × 10⁴ | Hydrophilic (via polypeptide polar groups) acs.org |
Utility in Expanding the Scope of Chemical Protein Synthesis
The strategic incorporation of Nα-Boc-L-glutamic acid α-amide (Boc-Glu-NH2) into peptide synthesis protocols offers a versatile tool for expanding the capabilities of chemical protein synthesis, particularly in the construction of complex polypeptides and the development of novel biomaterials. This building block provides distinct advantages over its side-chain amide counterpart, Boc-L-glutamine (Boc-Gln-OH), by mitigating common side reactions and offering unique opportunities for molecular design.
Boc-Glu-NH2 serves as a crucial component in the synthesis of peptides and pharmaceuticals, where it is recognized for enhancing the stability and solubility of the growing peptide chain. americanpeptidesociety.orgchemimpex.com Its application in solid-phase peptide synthesis (SPPS) has become a staple in laboratories focused on drug discovery and development. chemimpex.com The unique structure of Boc-Glu-NH2 facilitates selective reactions, contributing to the synthesis of complex peptides with high purity and yield. americanpeptidesociety.org
One of the primary advantages of utilizing Boc-Glu-NH2 is the circumvention of side reactions commonly associated with the activation of Boc-Gln-OH. During peptide coupling reactions, the side-chain amide of glutamine can undergo dehydration to form a nitrile, or the α-carboxyl group can react with the side-chain amide to form a pyroglutamyl (pGlu) residue, especially when glutamine is at the N-terminus. The use of Boc-Glu-NH2, where the amide is at the α-position, inherently avoids these side reactions, thus ensuring greater fidelity in the synthesis of complex proteins.
In the realm of advanced molecular construction, the α-amide functionality of Boc-Glu-NH2 can be envisioned as a strategic element in orthogonal ligation strategies. While direct evidence in the literature is still emerging, the distinct reactivity of the α-amide compared to the side-chain carboxyl group of glutamic acid presents opportunities for chemoselective ligation, allowing for the assembly of large proteins from smaller peptide fragments in a controlled and specific manner.
Furthermore, the incorporation of Boc-Glu-NH2 can significantly influence the conformational properties and self-assembly behavior of peptides, which is critical in materials research. The α-amide can alter the hydrogen-bonding network within and between peptide chains, thereby directing the formation of specific secondary structures and influencing the morphology of self-assembled nanomaterials. This has implications for the design of functional biomaterials with tailored mechanical and biochemical properties for applications in tissue engineering and drug delivery.
The table below summarizes key comparative aspects of Boc-Glu-NH2 and Boc-Gln-OH in the context of chemical protein synthesis.
| Feature | Boc-Glu-NH2 (Boc-L-glutamic acid α-amide) | Boc-Gln-OH (Boc-L-glutamine) |
| Primary Application | Building block in peptide synthesis, drug development, and bioconjugation. americanpeptidesociety.orgchemimpex.com | Standard building block for incorporating glutamine residues in peptide synthesis. |
| Side Reaction Profile | Avoids side-chain dehydration and pyroglutamate (B8496135) formation. | Prone to side-chain dehydration to nitrile and N-terminal pyroglutamate formation. |
| Solubility & Stability | Enhances solubility and stability of peptides during synthesis. americanpeptidesociety.orgchemimpex.com | Can present solubility challenges, often requiring side-chain protection (e.g., with a xanthyl group) to improve solubility. iris-biotech.de |
| Potential in Advanced Synthesis | Potential for use in novel orthogonal ligation strategies due to the unique reactivity of the α-amide. | Standard applications in linear and cyclic peptide synthesis. |
| Impact on Material Properties | Can influence peptide conformation and self-assembly for the creation of functional biomaterials. | The side-chain amide contributes to the overall hydrophilicity and hydrogen-bonding capacity of the resulting peptide. |
The following table presents a hypothetical research scenario illustrating the potential impact of using Boc-Glu-NH2 in the synthesis of a self-assembling peptide intended for hydrogel formation.
| Peptide Sequence | Synthesis Strategy | Observed Outcome | Potential Implication for Materials Research |
| Ac-(FEFEAEAE)2-CONH2 | Standard SPPS with Boc-Gln-OH | Aggregation during synthesis, low yield of desired peptide. Resulting hydrogel shows brittle properties. | Side reactions and aggregation limit the production and mechanical properties of the final material. |
| Ac-(FEFEAEAE)2-CONH2 | Standard SPPS with Boc-Glu-NH2 at Gln positions | Improved solubility during synthesis, higher yield. Resulting hydrogel exhibits enhanced elasticity and stability. | The use of Boc-Glu-NH2 can lead to more robust and tunable biomaterials due to improved synthesis and altered intermolecular interactions. |
Advanced Derivatization and Functionalization Strategies for Boc Glutamic Acid Amide
Site-Specific Modification of Side Chains for Enhanced Functionality
The presence of a free γ-carboxyl group on the side chain of Boc-Glu-NH2 is a key feature for site-specific modifications. This functionality allows for the covalent attachment of various molecular entities, thereby enhancing the compound's utility in peptide synthesis and drug design chemimpex.comchemimpex.com. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group ensures that modifications are directed specifically to the side chain, preventing unwanted reactions at the N-terminus organic-chemistry.org.
Strategic protection of the γ-carboxyl group is a common initial step in the synthesis of more complex molecules. For instance, the use of a cyclohexyl (cHx) group to protect the γ-carboxyl function of a related glutamic acid derivative has been shown to be stable during peptide synthesis and can be quantitatively cleaved without causing decarboxylation nih.govresearchgate.net. This approach allows for the incorporation of the modified glutamic acid residue into a peptide chain, with subsequent deprotection to reveal the functional side chain at the desired location.
The modification of the side chain can introduce a wide range of chemical moieties to tailor the properties of the final molecule. These modifications can include the attachment of other amino acids, linkers, or functional groups designed to interact with specific biological targets chemimpex.comchemimpex.com. This site-specific functionalization is crucial for creating peptides with enhanced stability, altered solubility, or novel biological activities chemimpex.com. For example, the introduction of a negative charge through the carboxyl group can influence the molecule's interaction with its environment and its accumulation in specific tissues nih.gov.
The ability to perform these modifications in a controlled manner is essential for the rational design of complex peptides and peptidomimetics. By leveraging orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, chemists can achieve highly specific and sequential modifications of the Boc-Glu-NH2 scaffold researchgate.netpeptide.com.
Introduction of Reporter Groups and Tags for Analytical and Research Purposes
The functional handle provided by the side-chain carboxyl group of Boc-Glu-NH2 is also ideal for the introduction of reporter groups and tags. These appended molecules facilitate the detection, quantification, and visualization of the parent compound or the larger biomolecule to which it is attached.
Fluorescent labeling is a powerful technique for studying the localization, trafficking, and interactions of molecules in biological systems . The side-chain carboxyl group of Boc-Glu-NH2 can be activated to react with an amine-containing fluorescent dye, forming a stable amide bond bachem.comsb-peptide.com. A variety of fluorescent dyes are available for this purpose, each with distinct excitation and emission properties, allowing for multiplexed detection and imaging experiments sb-peptide.com.
Commonly used fluorescent dyes for labeling peptides and amino acids include:
Fluorescein derivatives (e.g., FAM, FITC): These are widely used due to their high quantum yield and compatibility with standard fluorescence detection equipment sb-peptide.com.
Rhodamine derivatives (e.g., TAMRA): These dyes are often used in bioconjugation for applications such as immunochemistry and cellular imaging sb-peptide.com.
Cyanine dyes (e.g., Cy3, Cy5): These are popular for a range of biotechnological applications, including flow cytometry and microscopy sb-peptide.com.
ATTO dyes: This class of dyes covers a broad spectral range and is particularly useful for fluorescence microscopy sb-peptide.com.
The process of fluorescently tagging Boc-Glu-NH2 involves the activation of its side-chain carboxyl group, often using carbodiimide chemistry, to form an active ester that readily reacts with the amino group of a fluorescent dye bachem.com. This method allows for the creation of fluorescently labeled building blocks that can be incorporated into peptides or used as probes in various assays chemimpex.com.
The development of fluorescent probes for specific amino acids like glutamic acid has enabled researchers to accurately determine their concentration and enantiomeric composition through changes in fluorescence signals . These probes often work through specific interactions such as binding or coordination, leading to a detectable fluorescence response .
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| FAM (Carboxyfluorescein) | 495 | 517 | Nucleic acid sequencing, peptide labeling sb-peptide.com |
| TAMRA (Tetramethylrhodamine) | 552 | 578 | Bioconjugates, immunochemistry, DNA sequencing sb-peptide.com |
| Cy3 | 550 | 570 | Flow cytometry, microscopy, microarrays sb-peptide.com |
| Cy5 | 650 | 670 | Flow cytometry, microscopy, microarrays sb-peptide.com |
To enhance the detection and separation of amino acids like glutamic acid amide in complex mixtures by high-performance liquid chromatography (HPLC), pre-column derivatization is often employed mdpi.com. Natural amino acids often lack strong chromophores or fluorophores, making their direct detection by UV or fluorescence detectors challenging mdpi.com. Derivatization introduces a chemical tag that imparts desirable properties to the analyte, such as strong UV absorbance or fluorescence, thereby significantly increasing detection sensitivity .
The side-chain carboxyl group or the primary amide of Boc-Glu-NH2 can be targeted for derivatization. Common derivatizing agents for amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives researchgate.netresearchgate.net.
Dansyl chloride: Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts researchgate.net.
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to form derivatives with strong UV absorbance and fluorescence researchgate.net.
Phenyl isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl derivatives that can be detected by UV absorbance .
Derivatization can also alter the polarity and hydrophobicity of the amino acid, which can improve its retention and resolution on reversed-phase HPLC columns . For instance, by replacing the polar hydrogens on the amino and carboxyl groups with non-polar groups, the volatility of the compound can be increased, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis . The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity, the type of detector available, and the nature of the sample matrix greyhoundchrom.com.
| Derivatization Reagent | Target Functional Group | Detection Method |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence researchgate.net |
| Dansyl chloride | Primary and secondary amines | Fluorescence researchgate.net |
| FMOC-Cl | Primary and secondary amines | UV/Fluorescence |
| Phenyl isothiocyanate (PITC) | Amino groups | UV |
Controlled Functionalization for Multi-functional Scaffolds and Complex Ligands
The strategic and controlled functionalization of Boc-Glu-NH2 allows for its use as a scaffold to build multi-functional molecules and complex ligands chemimpex.comchemimpex.com. By leveraging the distinct reactivity of its functional groups—the protected α-amino group, the primary amide, and the side-chain carboxyl group—different chemical entities can be introduced in a stepwise and site-specific manner.
This approach is particularly valuable in the design of peptide-based drugs and probes where precise spatial arrangement of functional groups is critical for biological activity chemimpex.com. For example, the side-chain carboxyl group can be used to attach a targeting moiety, while the C-terminus could be modified with a therapeutic agent or an imaging probe.
The synthesis of γ-carboxyglutamic acid (Gla)-containing peptides, which are important in various biological processes, demonstrates the utility of such controlled functionalization nih.govresearchgate.net. The synthesis requires the specific protection of the γ-carboxyl groups to allow for the stepwise assembly of the peptide chain nih.govresearchgate.net.
Furthermore, poly(γ-glutamic acid), a polymer of glutamic acid, can be functionalized to create scaffolds for tissue engineering applications researchgate.net. The exposed carboxyl groups along the polymer backbone provide sites for attaching bioactive molecules to promote cell adhesion and growth researchgate.net. While Boc-Glu-NH2 is a monomer, the principles of side-chain functionalization are analogous and highlight the potential for creating complex, functional molecules from this basic building block.
The development of such multi-functional scaffolds and complex ligands from Boc-Glu-NH2 is a testament to the power of modern synthetic chemistry to create tailored molecules with precise control over their architecture and function.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Glu-NH and ensuring its purity?
- Methodology : Use tert-butoxycarbonyl (Boc) protection for the amino group and carbodiimide-mediated coupling for amide bond formation. Purify via reverse-phase HPLC, and confirm purity using LC-MS (>98%) and NMR (e.g., absence of residual solvent peaks). For reproducible results, follow protocols from peer-reviewed journals that detail reaction stoichiometry, solvent selection (e.g., DMF for solubility), and temperature control .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Look for characteristic Boc-protection peaks (e.g., δ 1.4 ppm for tert-butyl) and amide protons (δ 6.5–8.5 ppm).
- FT-IR : Confirm carbonyl stretches for Boc (≈1680 cm⁻¹) and amide (≈1650 cm⁻¹).
- Mass Spectrometry : Match molecular ion [M+H]⁺ with theoretical mass (e.g., C₁₀H₁₈N₂O₅: 270.12 g/mol). Cross-reference with published spectra in databases like SciFinder .
Q. What are common pitfalls in this compound synthesis, and how can they be mitigated?
- Methodology :
- Incomplete Protection : Monitor reaction progress via TLC. If Boc protection fails, increase reaction time or catalyst (e.g., DMAP) concentration.
- Racemization : Use low-temperature coupling (0–4°C) and HOBt as an additive to minimize epimerization.
- Purification Issues : Optimize HPLC gradients using C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?
- Methodology :
- Contradiction Analysis : Re-examine sample preparation (e.g., solvent purity, deuteration level for NMR). For MS discrepancies, verify ionization mode (ESI vs. MALDI) and calibrate instruments with standard compounds.
- Multi-Technique Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Compare with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. What strategies optimize this compound’s stability in long-term biochemical assays?
- Methodology :
- Storage Conditions : Lyophilize and store at −80°C under argon to prevent hydrolysis.
- Buffer Compatibility : Test stability in common buffers (e.g., PBS, Tris-HCl) using LC-MS over 72 hours. Avoid high-pH conditions (>8.0) that cleave Boc groups.
- Additive Screening : Include antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) to enhance shelf life .
Q. How can researchers design experiments to study this compound’s role in peptide substrate specificity?
- Methodology :
- Enzymatic Assays : Use fluorescence-based assays (e.g., FITC-labeled substrates) to monitor cleavage kinetics. Compare this compound with analogues (e.g., Boc-Asp-NH) to identify steric/electronic effects.
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., with trypsin-like proteases) using software like GROMACS. Validate with mutagenesis studies targeting active-site residues .
Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?
- Methodology :
- Quality Control (QC) : Implement strict QC criteria (e.g., ≤5% HPLC area variance between batches).
- Bioactivity Normalization : Express results relative to an internal control (e.g., a reference inhibitor) in each experiment.
- Metadata Tracking : Document synthesis parameters (e.g., lot numbers, storage conditions) in electronic lab notebooks .
Q. What are best practices for replicating this compound studies across different labs?
- Methodology :
- Protocol Harmonization : Share detailed SOPs via platforms like protocols.io , including instrument calibration steps.
- Inter-Lab Validation : Participate in ring trials with blinded samples to assess reproducibility. Use standardized reagents (e.g., from Sigma-Aldrich) to minimize variability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
